molecular formula C11H11BrINO B1381500 5-Bromo-N-cyclobutyl-2-iodobenzamide CAS No. 1871173-11-3

5-Bromo-N-cyclobutyl-2-iodobenzamide

Cat. No. B1381500
CAS RN: 1871173-11-3
M. Wt: 380.02 g/mol
InChI Key: DVLONFQAOUBGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-N-cyclobutyl-2-iodobenzamide is C11H11BrINO . The molecular weight is 380.02 g/mol . The structure of this compound includes a benzamide group with bromine and iodine substituents, and a cyclobutyl group attached to the nitrogen of the amide group .

Scientific Research Applications

Synthesis of Nitrogen-containing Heterocycles

Halogenated benzamides, such as 2-amino-5-bromo-3-iodobenzamide, are important synthons in the synthesis of nitrogen-containing heterocyclic compounds. These compounds undergo palladium-catalyzed cross-coupling reactions, leading to various heterocyclic structures useful in medicinal chemistry and material science (Mmonwa & Mphahlele, 2016).

Gene-directed Enzyme Prodrug Therapy (GDEPT)

Bromo and iodo benzamide derivatives have been evaluated as prodrugs in gene-directed enzyme prodrug therapy (GDEPT) against cancer cell lines, showing significant potential in cancer treatment (Friedlos et al., 1997).

Crystal Engineering

Studies on crystal engineering have utilized halogen bonds and hydrogen bonds involving iodobenzamides, demonstrating their utility in designing materials with specific structural properties (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Halogenated Esters and Diols

N-iodo- and N-bromo-p-nitrobenzamide have been used to synthesize trans-vic-halogeno esters, showcasing the versatility of halogenated benzamides in organic synthesis (Goosen, Hoffmann, & Taljaard, 1994).

Detection of Melanotic Melanoma

Radioiodinated benzamide derivatives have shown high melanoma uptake, suggesting their use as tracers for the detection of melanotic melanoma in clinical diagnostics (Brandau et al., 1996).

Future Directions

5-Bromo-N-cyclobutyl-2-iodobenzamide is used in scientific research, particularly in the study of various biological processes and drug discovery. Its future directions may include further exploration of its biological activities and potential applications in pharmaceutical research .

properties

IUPAC Name

5-bromo-N-cyclobutyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLONFQAOUBGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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